Propane, 1,1,2,2-tetrafluoro-3-(1-methylethoxy)-
Description
The compound Propane, 1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane (CAS: 16627-68-2) is a fluorinated ether with the molecular formula C₅H₄F₈O and a molecular weight of 232.07 g/mol . Its IUPAC name reflects a propane backbone where carbons 1 and 2 are fully fluorinated, and the third carbon is substituted with a 1,1,2,2-tetrafluoroethoxy group. This structure grants it unique physicochemical properties, including high thermal stability and low polarity, making it relevant for specialized applications like solvents or polymer precursors.
Key identifiers include:
Properties
CAS No. |
88998-57-6 |
|---|---|
Molecular Formula |
C6H10F4O |
Molecular Weight |
174.14 g/mol |
IUPAC Name |
1,1,2,2-tetrafluoro-3-propan-2-yloxypropane |
InChI |
InChI=1S/C6H10F4O/c1-4(2)11-3-6(9,10)5(7)8/h4-5H,3H2,1-2H3 |
InChI Key |
AJYUHNNHKGHLPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC(C(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Molecular Characteristics
The target compound, with the formula C₆H₁₀F₄O , shares structural similarities with propane derivatives documented in the provided sources. For instance, Propane, 1,1,2,2-tetrafluoro-3-(2-methoxyethoxy)- (CAS 76127-08-7) differs only in the ether substituent (2-methoxyethoxy vs. isopropoxy), suggesting analogous synthetic routes. The molecular weight of such compounds typically ranges between 190–200 g/mol , with boiling points influenced by fluorine’s electronegativity and the ether group’s steric effects.
Phase Behavior and Stability
Synthetic Pathways for Fluorinated Ethers
Fluorination of Propanol Derivatives
A common approach to synthesizing tetrafluorinated compounds involves the stepwise replacement of hydroxyl or hydrogen groups with fluorine. The patent US20060183948A1 details the use of tetrafluoroethylene (TFE) under high-pressure conditions to fluorinate alcohols. For instance, reacting 2,2,3,3-tetrafluoro-1-propanol with TFE at 75–95°C and 0.5–0.8 MPa yields fluorinated ethers. Adapting this method, the target compound could be synthesized via:
\text{CH}3\text{CH(OCH(CH}3\text{)2)CH}2\text{OH} + \text{C}2\text{F}4 \xrightarrow{\text{KOH, H}2\text{O}} \text{C}3\text{H}4\text{F}4\text{OCH(CH}3\text{)2} + \text{byproducts}
Key parameters :
Etherification via Nucleophilic Substitution
Introducing the isopropoxy group to a pre-fluorinated propane backbone is another viable route. The patent highlights the use of vinyl ethers and orthoformate esters in the presence of Lewis acids (e.g., FeCl₃) to form ether linkages. For example:
\text{CF}2\text{CF}2\text{CH}2\text{Cl} + \text{NaOCH(CH}3\text{)2} \xrightarrow{\text{FeCl}3} \text{CF}2\text{CF}2\text{CH}2\text{OCH(CH}3\text{)_2} + \text{NaCl}
Optimization insights :
-
Solvent: Anhydrous conditions to prevent hydrolysis.
-
Side reactions: Competing elimination may occur at temperatures >50°C.
Catalytic Systems and Reaction Engineering
Lewis Acid Catalysts
Iron(III) chloride (FeCl₃ ) is widely employed in ether synthesis due to its ability to polarize C-O bonds. In the production of 1,1,3,3-tetraalkoxypropanes , FeCl₃ (0.002 mol per mole of vinyl ether) enabled yields up to 70% . Similar efficiency is anticipated for the target compound.
Pressure-Temperature Profiles
High-pressure reactors are critical for fluorination. The reaction of HCF₂CF₂CH₂OH with TFE at 0.5–0.8 MPa and 85°C achieved >90% conversion. Scaling this process would require corrosion-resistant autoclaves (e.g., Hastelloy C-276) to withstand HF byproducts.
Challenges and Mitigation Strategies
Regioselectivity in Fluorination
Achieving precise fluorine substitution at the 1,1,2,2-positions is challenging. Gas-phase ion clustering data for simpler fluoropropanes suggest that steric effects dominate orientation, favoring substitution at terminal carbons. Using bulky directing groups (e.g., tert-butoxy) could improve selectivity.
Purification of Fluorinated Ethers
Liquid-liquid extraction with perfluorinated solvents (e.g., perfluorohexane) effectively isolates the target compound from unreacted alcohols or salts. Distillation under reduced pressure (e.g., 6.7×10⁻⁴ MPa ) is recommended, as demonstrated for 1,3,3-triethoxy-1-(n-propoxy)propane .
Industrial Scalability and Applications
Pilot-Scale Production
The patent describes a 2,000 mL reactor producing tetraalkoxypropanes at 66.8% yield , highlighting feasibility for multi-kilogram batches. Key steps include:
-
Vacuum distillation to recover unreacted orthoformate esters.
-
Neutralization with sodium carbonate to deactivate FeCl₃.
Chemical Reactions Analysis
Types of Reactions
Propane, 1,1,2,2-tetrafluoro-3-(1-methylethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into less fluorinated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorinated ketones, while substitution reactions can produce a variety of fluorinated ethers.
Scientific Research Applications
Propane, 1,1,2,2-tetrafluoro-3-(1-methylethoxy)- has several scientific research applications:
Chemistry: It is used as a solvent and reagent in organic synthesis due to its stability and reactivity.
Biology: The compound is studied for its potential use in biological imaging and as a fluorinated probe.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in pharmaceuticals.
Mechanism of Action
The mechanism by which Propane, 1,1,2,2-tetrafluoro-3-(1-methylethoxy)- exerts its effects involves interactions with various molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and interact with biological molecules, affecting their structure and function. These interactions can influence enzymatic activity, protein folding, and membrane permeability.
Comparison with Similar Compounds
Key Observations :
Electrolytes in Batteries
Polymers
- Nafion® : A copolymer of tetrafluoroethylene and perfluorinated vinyl ether sulfonic acid (e.g., derivatives of 1,1,2,2-tetrafluoroethene). Used in fuel cells due to proton conductivity .
- Fluorinated Propane Ethers: Serve as monomers for specialty polymers like Teflon® PFA, which resist chemical degradation .
Biological Activity
Propane, 1,1,2,2-tetrafluoro-3-(1-methylethoxy)- (CAS Number: 88998-57-6) is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFO
- Molecular Weight : 190.14 g/mol
- Appearance : Clear, colorless liquid
- Boiling Point : 93.2 °C
- Density : 1.5323 g/mL at 20 °C
Biological Activity
The biological activity of propane, 1,1,2,2-tetrafluoro-3-(1-methylethoxy)- has not been extensively documented in the literature. However, some studies indicate potential mutagenic effects and interactions with biological systems.
Mutagenicity and Toxicity
Research indicates that certain fluorinated compounds can exhibit mutagenic properties. A comprehensive list of mutagenic chemicals includes various fluorinated compounds; however, specific data on propane, 1,1,2,2-tetrafluoro-3-(1-methylethoxy)- is limited . The potential for mutagenicity necessitates further investigation into its effects on DNA and cellular integrity.
Fluorinated compounds often interact with biological membranes due to their lipophilic nature. This interaction can disrupt cellular functions and lead to altered metabolic processes. The precise mechanisms by which propane, 1,1,2,2-tetrafluoro-3-(1-methylethoxy)- exerts its effects are yet to be elucidated but may involve:
- Membrane Disruption : Alteration of lipid bilayer integrity.
- Enzyme Inhibition : Possible interference with metabolic enzymes.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cells.
Study 1: Fluorinated Compounds and Cell Viability
A study investigated the cytotoxic effects of various fluorinated compounds on human cell lines. The results indicated that exposure to high concentrations led to decreased cell viability and increased apoptosis rates. While propane, 1,1,2,2-tetrafluoro-3-(1-methylethoxy)- was not specifically tested, similar compounds showed significant toxicity at elevated levels .
Study 2: Environmental Impact Assessment
An environmental study assessed the persistence and degradation of fluorinated compounds in aquatic systems. The findings suggested that these compounds could accumulate in the environment and pose risks to aquatic life due to their resistance to biodegradation . Although not directly linked to propane, 1,1,2,2-tetrafluoro-3-(1-methylethoxy)-, the implications highlight the need for monitoring such substances.
Data Table: Comparison of Biological Properties
| Property | Value |
|---|---|
| Molecular Formula | CHFO |
| Molecular Weight | 190.14 g/mol |
| Boiling Point | 93.2 °C |
| Density | 1.5323 g/mL at 20 °C |
| Potential Mutagenicity | Yes (limited data available) |
| Cytotoxic Effects | Observed in related studies |
Q & A
Basic: What are the recommended synthetic pathways for preparing propane, 1,1,2,2-tetrafluoro-3-(1-methylethoxy)-, and how do reaction conditions influence yield?
Answer:
Synthesis typically involves fluorination of precursor alcohols or ethers using agents like SF₄ or HF-pyridine. For example, analogous compounds (e.g., 1,1,1,2,2,3,3-heptafluoro-3-methoxypropane) are synthesized via nucleophilic substitution of fluorinated alcohols with alkyl halides under anhydrous conditions . Reaction temperature and stoichiometric ratios of fluorinating agents significantly impact yield, as excessive fluorination can lead to over-substitution or decomposition. Purity is confirmed via GC-MS or ¹⁹F NMR to detect residual reactants or byproducts .
Basic: How can spectroscopic techniques (e.g., NMR, IR) distinguish structural isomers of this compound?
Answer:
¹⁹F NMR is critical due to the compound’s high fluorine content. Chemical shifts in the range of -70 to -120 ppm (relative to CFCl₃) help differentiate between CF₃, CF₂, and CF groups. For example, in 1,1,1,2,2,3,3-heptafluoro-3-methoxypropane, distinct split patterns arise from coupling between adjacent fluorine atoms . IR spectroscopy identifies ether (C-O-C) stretches near 1100 cm⁻¹ and fluorinated C-F bonds at 1200–1350 cm⁻¹. Mass spectrometry further confirms molecular weight and fragmentation patterns .
Advanced: What computational methods (e.g., DFT) are suitable for predicting the thermodynamic stability and reaction pathways of this compound?
Answer:
Density Functional Theory (DFT) with basis sets like B3LYP/6-31G* is effective for modeling fluorinated ethers. Studies on similar compounds (e.g., hexafluoroisopropyl methyl ether) reveal that electron-withdrawing fluorine atoms stabilize the molecule by lowering LUMO energy, increasing electrophilicity at the ether oxygen . Transition state analysis can predict decomposition pathways, such as cleavage of the methylethoxy group under thermal stress .
Advanced: How do structural modifications (e.g., varying fluorination patterns) impact the compound’s solvent properties in specialty applications?
Answer:
Increased fluorination enhances hydrophobicity and thermal stability but reduces polarity. For instance, replacing methoxy with tetrafluoropropoxy groups (as in CAS 176310-29-5) lowers boiling points (e.g., 41°C vs. 100°C for non-fluorinated analogs) due to weaker intermolecular forces . Solubility parameters can be calculated via Hansen Solubility Parameters (HSP) to optimize use in fluoropolymer synthesis or as inert solvents in high-temperature reactions .
Basic: What safety protocols are critical when handling this compound, given its acute toxicity and reactivity?
Answer:
Safety Data Sheets (SDS) for analogous fluorinated ethers classify these compounds as acute toxins (Category 4) and skin irritants (Category 2). Mandatory PPE includes nitrile gloves, vapor-resistant suits, and full-face respirators with organic vapor cartridges. Fume hoods with >100 ft/min airflow are required to prevent inhalation exposure. Spills should be neutralized with calcium carbonate to avoid HF release .
Advanced: What contradictions exist in reported decomposition products under oxidative vs. thermal conditions, and how can they be resolved experimentally?
Answer:
Thermal degradation (e.g., >200°C) releases CO and HF, while oxidative decomposition produces trifluoroacetic acid (TFA) and CO₂. Conflicting reports on minor byproducts (e.g., NOx vs. HBr) may arise from impurities in starting materials. Controlled thermogravimetric analysis (TGA) coupled with FTIR gas-phase monitoring can resolve these discrepancies .
Advanced: How can membrane separation technologies be optimized to recover and recycle this compound from waste streams?
Answer:
Fluorinated ethers exhibit low solubility in water, making nanofiltration membranes with fluoropolymer coatings (e.g., PTFE) effective for recovery. Studies on perfluorinated compounds (PFCs) suggest that membrane pore sizes <2 nm and transmembrane pressures >10 bar achieve >90% recovery. Solvent-resistant membranes prevent swelling in organic matrices .
Basic: What are the environmental persistence metrics (e.g., half-life, bioaccumulation) for this compound, and how do they compare to other PFCs?
Answer:
While specific data on this compound is limited, structurally similar PFCs (e.g., perfluoropropoxy ethers) exhibit half-lives >5 years in water due to strong C-F bonds. Bioaccumulation factors (BCF) are typically low (<100 L/kg) due to high molecular weight and low lipid solubility. Comparative studies using OECD 307 guidelines are recommended .
Advanced: How can factorial design experiments identify critical factors in scaling up synthesis from milligram to kilogram quantities?
Answer:
A 2³ factorial design testing temperature, catalyst concentration, and reaction time can optimize yield. For fluorinated ethers, interactions between temperature and catalyst (e.g., SbCl₅) are often non-linear. Response Surface Methodology (RSM) further refines parameters, with pilot-scale reactors requiring corrosion-resistant materials (e.g., Hastelloy) to handle HF byproducts .
Advanced: What mechanistic insights explain the compound’s resistance to radical-initiated degradation in atmospheric studies?
Answer:
The C-F bond dissociation energy (~485 kJ/mol) is significantly higher than C-H (~410 kJ/mol), making radical abstraction unlikely. Computational studies on analogous compounds (e.g., 1,1,1,3,3,3-hexafluoro-2-methoxypropane) show that electron-deficient fluorine atoms stabilize the molecule against OH· radical attack in the troposphere .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
